molecular formula C17H20N4OS B8033610 (1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one

(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one

Cat. No.: B8033610
M. Wt: 328.4 g/mol
InChI Key: UZXKASHICBLMCC-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olanzapine Thiolactam Impurity involves the degradation of Olanzapine under specific conditions. The degradation can occur during storage or when exposed to thermal stress

Industrial Production Methods

There are no specific industrial production methods for Olanzapine Thiolactam Impurity as it is primarily a degradation product rather than a target compound for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Olanzapine Thiolactam Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions for these reactions depend on the specific type of reaction being carried out. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers.

Scientific Research Applications

Olanzapine Thiolactam Impurity has several scientific research applications, including:

    Chemistry: It is used as a reference standard for the analysis of Olanzapine degradation products.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is used in the development and testing of analytical methods for the detection and quantification of Olanzapine and its impurities.

    Industry: It is used in the quality control and stability testing of Olanzapine formulations.

Mechanism of Action

The mechanism of action of Olanzapine Thiolactam Impurity is not well-documented. as a degradation product of Olanzapine, it may interact with similar molecular targets and pathways. Olanzapine itself is known to interact with various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Olanzapine Thiolactam Impurity include:

Uniqueness

Olanzapine Thiolactam Impurity is unique due to its specific structure and formation conditions. Unlike other degradation products, it is formed primarily under thermal stress and storage conditions, making it a key indicator of the stability and quality of Olanzapine formulations .

Properties

IUPAC Name

(1Z)-1-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11H,7-10H2,1-2H3,(H,19,23)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXKASHICBLMCC-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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